molecular formula C9H11NO3 B1270416 3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 33821-61-3

3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No.: B1270416
CAS No.: 33821-61-3
M. Wt: 181.19 g/mol
InChI Key: CBXJAPKOLAKEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione is a heterocyclic compound that features a pyran ring with a dimethylamino group and a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione typically involves the reaction of 6-methyl-2H-pyran-2,4(3H)-dione with N,N-dimethylformamide dimethyl acetal (DMFDMA). The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or dimethylformamide (DMF). The reaction proceeds via the formation of an enamine intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyran-2,4-dione derivatives.

    Reduction: Formation of reduced pyran derivatives.

    Substitution: Formation of substituted pyran derivatives with various functional groups.

Scientific Research Applications

3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((dimethylamino)methylene)-2H-pyran-2,4(3H)-dione
  • 6-methyl-2H-pyran-2,4(3H)-dione
  • 3-((dimethylamino)methylene)-furan-2,4(3H)-dione

Uniqueness

3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione is unique due to the presence of both a dimethylamino group and a methylene bridge, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-(dimethylaminomethylidene)-6-methylpyran-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-8(11)7(5-10(2)3)9(12)13-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXJAPKOLAKEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN(C)C)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363410
Record name 3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33821-61-3
Record name 3-((dimethylamino)methylene)-6-methyl-2H-pyran-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N,N-dimethylformamide dimethyl acetal (150 ml) is added dropwise to a mixture of 4-hydroxy-6-methyl-2-pyrone (100 g) in dioxane (400 ml) at 0° C. over 20 minutes. The mixture is warmed to room temperature and stirred an additional 4 hours. The precipitated solid is filtered, washed with isopropanol and dried to give 85.0 g of the title compound. The filtrate is concentrated and isopropanol (300 ml) is added to the residue. This mixture is kept at 0° C. overnight to give an additional 18.8 g of the title compound. Physical characteristics are as follows:
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxy-6-methyl-2-pyrone (11.50 g, 91.2 mmol) in toluene (30 mL) is added N,N-dimethylformamide dimethyl acetal (13.00 mL, 97.9 mmol). After stirring for 2 h at room temperature, the reaction mixture is evaporated under reduced pressure and co-evaporated with toluene several times. Yield: 18.5 g; ESI mass spectrum: [M+H]+=182; Retention time HPLC: 0.72 min (Z002—007).
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of 2-hydroxy-6-methyl-4H-pyran-4-one (23.92 g, 0.189 mmol) and dimethylformamide dimethyl acetal (45.2 mL, 0.34 mmol) in toluene (100 mL) was stirred at room temperature for 4 hours and concentrated to provide 25.8 g (75%) of the desired product of sufficient purity for subsequent use. MS (DCI/NH3) m/z 182 (M+H)+; 1H NMR (CDCl3) δ 8.22 (s, 1H), 5.67 (s, 1H), 3.47 (s, 3H), 3.39 (s, 3H), 2.13 (s, 3H).
Quantity
23.92 g
Type
reactant
Reaction Step One
Quantity
45.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
75%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.